molecular formula C22H24N2O3 B2569341 2-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione CAS No. 81959-86-6

2-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B2569341
CAS No.: 81959-86-6
M. Wt: 364.445
InChI Key: WILWWWRCNWYTCE-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted with 2,6-dimethyl groups and a 2-morpholinoethyl moiety, fused to an indene-1,3-dione core. The indene-dione system provides a rigid, conjugated framework, enabling applications in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., anti-inflammatory agents) .

Properties

IUPAC Name

2-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-13-17(20-21(25)18-5-3-4-6-19(18)22(20)26)14-16(2)24(15)8-7-23-9-11-27-12-10-23/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILWWWRCNWYTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione , often referred to as a pyridine-based indene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the indene core and subsequent functionalization with pyridine and morpholine moieties. The synthetic pathways often utilize reactions such as:

  • Knoevenagel Condensation : This reaction is crucial for forming the indene structure by condensing aldehydes with active methylene compounds.
  • Functionalization : The introduction of morpholino and dimethyl groups can be achieved through various electrophilic substitutions.

Biological Activity

The biological activities of the compound have been investigated across several studies, highlighting its potential in various therapeutic areas:

Antitumor Activity

Research indicates that derivatives of indene-1,3-dione exhibit significant antitumor properties. For instance, a study demonstrated that similar compounds inhibited cancer cell proliferation in vitro by inducing apoptosis through mitochondrial pathways. The specific mechanisms include:

  • Inhibition of Topoisomerase Activity : This leads to DNA damage and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

Anti-inflammatory Properties

Compounds with similar structures have shown promise in reducing inflammation. The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Such as TNF-alpha and IL-6.
  • Blocking NF-kB Pathway : This pathway is critical in mediating inflammatory responses.

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various pathogens. Studies report:

  • Bactericidal Effects : Effective against Gram-positive bacteria like Staphylococcus aureus.
  • Antifungal Properties : Inhibitory effects on Candida species.

Case Studies

Several case studies have explored the efficacy of similar indene derivatives:

  • Case Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxicity of indene derivatives against breast cancer cell lines.
    • Findings : Compounds showed IC50 values in the micromolar range, indicating potent activity against MCF-7 cells.
  • Case Study on Anti-inflammatory Effects :
    • Objective : Assess the anti-inflammatory potential in a murine model.
    • Findings : Treatment with the compound significantly reduced paw edema and levels of inflammatory markers.
  • Case Study on Antimicrobial Efficacy :
    • Objective : Test against clinical isolates of bacteria.
    • Findings : Exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Biological ActivityMechanismReference Study
AntitumorTopoisomerase inhibition
Anti-inflammatoryCytokine inhibition
AntimicrobialBactericidal effects

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes a pyridine ring and an indene-1,3-dione moiety. Its molecular formula is C18H24N2O2C_{18}H_{24}N_2O_2, with a molecular weight of approximately 364.4 g/mol. The presence of both electron-donating and electron-withdrawing groups contributes to its reactivity and potential biological activity.

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit potential antiviral properties. Specifically, research has shown that similar compounds can inhibit RNA virus infections, suggesting that this compound may be developed into a therapeutic agent for viral diseases .

2. Anticancer Research
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Its ability to interact with biological targets involved in cell proliferation and apoptosis makes it a subject of interest in the design of new anticancer drugs .

Material Science Applications

1. Photovoltaic Materials
Compounds similar to this one have been explored for their applications in organic photovoltaics due to their ability to absorb light and convert it into electrical energy. The indene-dione structure is particularly favorable for creating materials with high charge mobility .

2. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in display technologies .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antiviral ActivityPotential use against RNA viruses; requires further investigation
Anticancer ResearchCandidates for development as anticancer agents
Photovoltaic MaterialsHigh charge mobility; suitable for organic solar cells
OLED TechnologyLight-emitting properties; applicable in display technologies

Case Studies

Case Study 1: Antiviral Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the indene-dione structure and tested their efficacy against various RNA viruses. The results indicated that some derivatives showed significant inhibition of viral replication, highlighting the potential of this compound in antiviral drug development.

Case Study 2: Photovoltaic Performance
Another study focused on the application of related compounds in organic photovoltaic devices. The researchers reported that devices incorporating these compounds achieved higher efficiency rates compared to traditional materials, demonstrating the practical utility of the indene-dione framework in energy applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Key Substituents Molecular Weight Evidence ID
2-(1-Butyl-2,6-dimethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione C₂₀H₂₁NO₂ Butyl group 307.39
2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione C₁₉H₁₅N₃O₂ Hydrazone-linked quinoxaline 317.34
2-(4-Oxochroman-3-ylidene)-1H-indene-1,3(2H)-dione C₁₈H₁₀O₄ Chromanone substituent 290.06
2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione C₁₁H₈N₂O₂ Imidazolidinylidene 200.20
2-(3-Allyl-4-oxo-2-thioxothiazolidin-5-ylidene)-1H-indene-1,3(2H)-dione C₁₅H₁₀N₂O₃S₂ Thioxothiazolidinone with allyl group 354.39

Physicochemical Properties

  • Melting Points: Morpholinoethyl derivative (target compound): Not reported, but morpholino groups typically lower melting points compared to alkyl chains due to reduced crystallinity. Butyl analog: Not explicitly stated, but alkyl-substituted analogs (e.g., 2-(1-butyl-2,6-dimethylpyridin-4-ylidene)-indene-dione) may exhibit moderate melting points similar to other indene-diones (e.g., 217–220°C for hydrazone derivatives ). Chromanone derivative: High melting point (311–313°C), attributed to extended conjugation and planar structure .
  • Solubility: Morpholinoethyl group enhances polarity, improving solubility in polar solvents (e.g., DMSO, water) compared to alkyl-substituted analogs . Thioxothiazolidinone derivatives (e.g., compound 5d) show moderate solubility in ethanol due to sulfur-containing groups .

Q & A

Q. How to integrate this compound into a broader theoretical framework for drug discovery or materials science?

  • Methodological Answer : Align with conceptual models such as:
  • Drug Design : Link indene-dione’s electrophilic sites to target engagement (e.g., kinase inhibition).
  • Materials Science : Correlate π-conjugation with charge transport properties in organic semiconductors.
    Use cheminformatics tools (e.g., QSAR) to map substituent effects .

Methodological Rigor and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer : Publish detailed synthetic SOPs (e.g., catalyst loadings, inert atmosphere requirements). Share raw spectral data in open repositories. Participate in inter-lab round-robin studies to harmonize analytical protocols .

Q. How to validate the compound’s biological or catalytic activity while minimizing experimental bias?

  • Methodological Answer : Implement blinded assays (e.g., randomized sample coding). Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR alongside enzymatic assays). Apply rigorous statistical thresholds (e.g., p < 0.01 with Bonferroni correction) .

Advanced Characterization Techniques

Q. What advanced spectroscopic methods elucidate the compound’s dynamic behavior in solution?

  • Methodological Answer : Employ:
  • NOESY NMR : Detect spatial proximity between the morpholinoethyl group and indene-dione.
  • Time-Resolved Fluorescence : Measure excited-state lifetimes to infer solvation dynamics.
  • EPR : Probe radical intermediates in redox reactions .

Q. How to investigate the compound’s interaction with biological macromolecules?

  • Methodological Answer : Use:
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities to proteins.
  • Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Handling Complex Data Contradictions

Q. How to reconcile conflicting reports on the compound’s solubility or bioavailability?

  • Methodological Answer : Standardize solubility assays (e.g., shake-flask method in PBS). Account for polymorphic forms (e.g., amorphous vs. crystalline) and use biorelevant media (FaSSIF/FeSSIF) for bioavailability studies. Publish negative data to clarify boundaries of applicability .

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